1-Azido-2-ethoxyethane CAS 62634-47-3 properties
1-Azido-2-ethoxyethane CAS 62634-47-3 properties
An In-Depth Technical Guide to 1-Azido-2-ethoxyethane (CAS 62634-47-3): A Versatile Reagent for Click Chemistry and Bioconjugation
Introduction
1-Azido-2-ethoxyethane (CAS 62634-47-3) is a bifunctional organic compound that has emerged as a significant tool for researchers, scientists, and drug development professionals. Its structure, featuring a terminal azide group and an ethoxy moiety, provides a unique combination of reactivity and solubility, making it an invaluable building block in synthetic chemistry.[1] The azide group serves as a highly reactive handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the ethoxy group enhances its solubility in a range of organic solvents, simplifying its application in diverse reaction environments.[1] This guide offers a comprehensive exploration of its properties, synthesis, reactivity, applications, and safety protocols, providing a holistic view for its effective utilization in research and development.
Part 1: Core Molecular Profile
A compound's utility is fundamentally dictated by its physicochemical properties. These identifiers and computed descriptors are essential for reaction planning, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| CAS Number | 62634-47-3 | [1][2] |
| IUPAC Name | 1-azido-2-ethoxyethane | [1][2] |
| Synonyms | 2-ethoxyethyl azide, β-Ethoxyethyl azide | [2] |
| Molecular Formula | C₄H₉N₃O | [1][2] |
| Molecular Weight | 115.13 g/mol | [1] |
| Canonical SMILES | CCOCCN=[N+]=[N-] | [1][2] |
| InChI Key | UFQQYZYHTUVNDA-UHFFFAOYSA-N | [1] |
| Computed Physicochemical Property | Value | Source |
| Exact Mass | 115.07456 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 23.6 Ų | [1] |
| XLogP3 | 1.4 | [1] |
| Heavy Atom Count | 8 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Complexity | 87.3 | [1] |
Part 2: Synthesis and Purification
The most direct and widely employed method for synthesizing 1-Azido-2-ethoxyethane is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the excellent leaving group ability of tosylates, mesylates, or halides, and the strong nucleophilicity of the azide anion (N₃⁻).
Experimental Protocol: Synthesis via Sₙ2 Reaction
This protocol describes the synthesis from a commercially available precursor, 2-ethoxyethyl bromide.
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Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (NaN₃, 1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The choice of a polar aprotic solvent is critical as it solvates the cation (Na⁺) while leaving the azide anion exposed and highly nucleophilic.
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Initiation : Slowly add 2-ethoxyethyl bromide (1.0 equivalent) to the stirring solution at room temperature.
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Reaction : Heat the mixture to 60-80 °C and allow it to react for 12-24 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. Progress can be monitored by thin-layer chromatography (TLC).
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Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure. The crude product, 1-Azido-2-ethoxyethane, can be further purified by vacuum distillation to yield a clear liquid.
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic power of 1-Azido-2-ethoxyethane is anchored in the reactivity of its azide functional group, which is a cornerstone of "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is prized in drug development and bioconjugation for its reliability, mild reaction conditions, high yields, and orthogonality to most other functional groups found in biological systems.[1]
Experimental Protocol: General CuAAC Reaction
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Setup : In a reaction vial, dissolve the terminal alkyne-containing substrate (1.0 eq) and 1-Azido-2-ethoxyethane (1.1 eq) in a suitable solvent system, often a mixture like t-BuOH/H₂O or THF.
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Catalyst Preparation : In a separate vial, prepare the copper(I) catalyst. This is typically done in situ by mixing a copper(II) source like copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) with a reducing agent such as sodium ascorbate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
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Reaction : Add the catalyst solution to the substrate mixture. Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
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Purification : Upon completion, the triazole product can be isolated through standard techniques such as extraction, precipitation, or column chromatography.
Part 4: Applications in Research and Development
The dual functionality of 1-Azido-2-ethoxyethane makes it a versatile linker and building block in several advanced scientific fields.
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Drug Delivery and Bioconjugation : The CuAAC reaction enables the straightforward conjugation of this molecule to biomolecules like peptides or proteins that have been modified to contain an alkyne group. This is a common strategy for attaching polyethylene glycol (PEG) chains to improve drug solubility and pharmacokinetics. A 2021 study highlighted its use in creating targeted drug delivery systems, where the azide allows for "clicking" onto a drug while another part of the molecule could be attached to a targeting ligand, thereby enhancing cellular uptake and minimizing off-target effects.[1]
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Materials Science : In polymer chemistry, it can be used to functionalize polymer backbones or surfaces.[3] For example, it can be attached to a polymer chain, presenting an azide group that can then be used to "click" on other molecules, creating functional materials with tailored properties.
Part 5: Spectroscopic and Analytical Characterization
While extensive public databases of experimental spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.
| Technique | Expected Features and Rationale |
| ¹H NMR | Ethoxy Group : A triplet around δ 1.2 ppm (3H, -CH₃) coupled to the adjacent -CH₂- and a quartet around δ 3.5 ppm (2H, -O-CH₂-) coupled to the -CH₃.[4] Ethane Backbone : Two triplets, one around δ 3.6 ppm (-O-CH₂-) and another further downfield around δ 3.4 ppm (-CH₂-N₃), each integrating to 2H. The electron-withdrawing nature of the adjacent oxygen and azide groups shifts these signals downfield. |
| ¹³C NMR | Four distinct signals are expected, corresponding to the four unique carbon environments: -C H₃, -O-C H₂-, -O-C H₂-, and -C H₂-N₃. |
| IR Spectroscopy | A very strong, sharp, and characteristic absorption band for the asymmetric stretching vibration of the azide (-N₃) group is predicted in the range of 2100-2250 cm⁻¹.[5] Additional peaks for C-H and C-O stretching will also be present. |
| Mass Spectrometry | The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight (115.13 g/mol ).[5] |
Part 6: Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is paramount. The primary hazard associated with 1-Azido-2-ethoxyethane stems from its azide functional group.
| Safety Aspect | Guideline and Precaution |
| Primary Hazards | Explosion Risk : Organic azides are potentially explosive. They can decompose violently when subjected to heat, shock, friction, or strong acids.[5] Toxicity : While specific data is limited, it should be treated as harmful if swallowed, and can cause skin and serious eye irritation based on related compounds.[6][7] |
| Handling | All work should be conducted in a well-ventilated fume hood. A safety shield should be used for all reactions. Avoid heating the neat compound, especially to high temperatures. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials (e.g., strong oxidizing agents, strong acids). Recommended storage temperature is often 2-8°C.[8] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Avoid disposing of azides down the drain, as they can react with metals in plumbing to form explosive heavy metal azides. |
Conclusion
1-Azido-2-ethoxyethane is a powerful and versatile chemical tool whose value is rooted in the predictable and highly efficient reactivity of its azide group. Its utility in click chemistry makes it a go-to reagent for constructing complex molecular architectures, developing novel bioconjugates, and engineering functional materials. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and safe handling is key to unlocking its full synthetic potential.
References
-
Probing the Structure-Property Relationship of Regioisomeric Ionic Liquids by Click Chemistry. (2011). The Royal Society of Chemistry. Available at: [Link]
-
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane. PubChem, National Institutes of Health. Available at: [Link]
-
1-Azido-2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethane. Oakwood Chemical. Available at: [Link]
-
Material Safety Data Sheet for 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane-1-thiol. 3ASenrise. Available at: [Link]
-
Safety data sheet for 1,2-diethoxyethane. (2020, January 13). CPAChem. Available at: [Link]
-
2-(2-(2-Azidoethoxy)ethoxy)ethanol. PubChem, National Institutes of Health. Available at: [Link]
-
¹H NMR spectra of the (a) 2-azidoethanol... ResearchGate. Available at: [Link]
-
ethoxyethane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
Sources
- 1. 62634-47-3(1-azido-2-ethoxyethane) | Kuujia.com [kuujia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 7. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane 74654-06-1 [sigmaaldrich.com]
